molecular formula C21H19N3O3 B2837270 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide CAS No. 2034456-37-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide

Cat. No.: B2837270
CAS No.: 2034456-37-4
M. Wt: 361.401
InChI Key: XDOJPVUXAHJODB-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide is an intriguing compound that belongs to a class of molecules known for their biological activity and potential therapeutic applications. It features a unique structure combining an oxazepin ring with an isoquinoline moiety, making it of interest for various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide can be approached through several synthetic pathways, often starting with the construction of the oxazepin ring followed by the introduction of the isoquinoline and carboxamide functionalities. Key steps typically involve:

  • Formation of the oxazepin ring: : This step may involve the condensation of a benzo[f]oxazepin precursor with appropriate reagents to form the desired ring structure.

  • Introduction of the ethyl linker: : The attachment of the ethyl group connecting the oxazepin and isoquinoline moieties can be achieved through alkylation reactions.

  • Formation of the isoquinoline-carboxamide:

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to use cost-effective reagents and efficient catalytic processes to maximize yield and minimize waste. Process optimization would also focus on ensuring purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized under controlled conditions, leading to the formation of new functional groups or the modification of existing ones.

  • Reduction: : Reductive reactions can alter the oxidation state of the compound, potentially modifying its biological activity.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new substituents, allowing for the modification of the compound's properties.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products

  • Oxidation: : Formation of oxo-derivatives or introduction of hydroxyl groups.

  • Reduction: : Formation of reduced analogs with modified biological activity.

  • Substitution: : Introduction of diverse substituents, leading to a wide array of derivatives.

Scientific Research Applications

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide has a broad range of scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Utilized in the development of new materials and as a precursor for functional compounds in various industrial applications.

Mechanism of Action

The mechanism by which N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

  • Pathways: : It can influence cellular signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoline-1-carboxamide

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-2-carboxamide

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide

Unique Characteristics

  • Structural Differences: : Variations in ring structures or substituent positions distinguish these compounds from N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoquinoline-1-carboxamide.

  • Biological Activity: : Differences in biological activity and therapeutic potential due to structural variations.

This overview provides a comprehensive understanding of this compound, its synthesis, reactions, applications, mechanism, and comparison with similar compounds. It stands out for its unique structure and multifaceted scientific utility.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-19-14-27-18-8-4-2-6-16(18)13-24(19)12-11-23-21(26)20-17-7-3-1-5-15(17)9-10-22-20/h1-10H,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOJPVUXAHJODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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